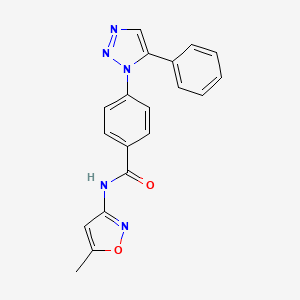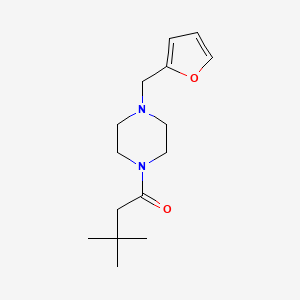
N-(5-methyl-3-isoxazolyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide
Descripción general
Descripción
N-(5-methyl-3-isoxazolyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide, also known as MIB-1, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. MIB-1 belongs to the class of 5-HT6 receptor antagonists and has been studied for its potential to treat various neurological disorders, including Alzheimer's disease, schizophrenia, and depression.
Mecanismo De Acción
N-(5-methyl-3-isoxazolyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide acts as a selective antagonist of the 5-HT6 receptor, which is a G protein-coupled receptor that is predominantly expressed in the central nervous system. The 5-HT6 receptor is involved in the regulation of various neurotransmitters, including serotonin, dopamine, and acetylcholine, which are important for cognitive function and memory. By blocking the 5-HT6 receptor, this compound increases the release of these neurotransmitters, leading to improved cognitive function and memory.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in animal models. In addition to its effects on cognitive function and memory, this compound has been shown to reduce inflammation in the brain, which is a hallmark of many neurological disorders. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is important for the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(5-methyl-3-isoxazolyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide in lab experiments is its high selectivity for the 5-HT6 receptor. This allows researchers to specifically target this receptor and study its effects on cognitive function and memory. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments. Additionally, this compound has been shown to have poor bioavailability in animal models, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for the research of N-(5-methyl-3-isoxazolyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide. One area of interest is its potential use in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, researchers are interested in developing more potent and selective 5-HT6 receptor antagonists that can be used in clinical settings. Finally, there is a need for further research into the mechanisms of action of this compound and its effects on various neurotransmitters and signaling pathways in the brain.
Aplicaciones Científicas De Investigación
N-(5-methyl-3-isoxazolyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders. One of the main areas of research has been its potential use in the treatment of Alzheimer's disease. This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease by blocking the 5-HT6 receptor. This compound has also been studied for its potential use in the treatment of schizophrenia, where it has been shown to reduce psychotic symptoms and improve cognitive function. Additionally, this compound has been studied for its potential use in the treatment of depression, where it has been shown to enhance the antidepressant effects of selective serotonin reuptake inhibitors (SSRIs).
Propiedades
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-(5-phenyltriazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c1-13-11-18(22-26-13)21-19(25)15-7-9-16(10-8-15)24-17(12-20-23-24)14-5-3-2-4-6-14/h2-12H,1H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVDKCHAJGGJSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)N3C(=CN=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-anilino-6,6-dimethyl-4-oxo-5,8-dihydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(6H)-yl)benzamide](/img/structure/B4724524.png)
![2-hydroxy-3a-(4-methoxyphenyl)-3a,4-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B4724537.png)

![N-1-adamantyl-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4724545.png)

![ethyl 2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4724561.png)

![3-[5-(4-methyl-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B4724583.png)
![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4724590.png)
![2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4724594.png)
![3-[(2-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4724595.png)


![5-[(5-bromo-2-thienyl)methylene]-1-(3,5-dimethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4724615.png)
